molecular formula C5H6I2 B1600880 1,3-Diiodobicyclo[1.1.1]pentane CAS No. 105542-98-1

1,3-Diiodobicyclo[1.1.1]pentane

Cat. No. B1600880
M. Wt: 319.91 g/mol
InChI Key: JJWNAOGSAYBEPB-UHFFFAOYSA-N
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Description

1,3-Diiodobicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 105542-98-1 . It has a molecular weight of 319.91 and its IUPAC name is 1,3-diiodobicyclo[1.1.1]pentane .


Synthesis Analysis

The synthesis of 1,3-Diiodobicyclo[1.1.1]pentane involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This method is a powerful strategy to construct 1,3-disubstituted-BCP ketones from readily available starting materials and with suitable functional group tolerance .


Molecular Structure Analysis

The InChI code for 1,3-Diiodobicyclo[1.1.1]pentane is 1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Diiodobicyclo[1.1.1]pentane are still being explored. Recent advances in the synthetic chemistry of BCP focus on the radical multicomponent carboamination of [1.1.1]propellane .


Physical And Chemical Properties Analysis

1,3-Diiodobicyclo[1.1.1]pentane has a melting point of 145-150 degrees . It is a powder in physical form . The compound has a density of 2.8±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine Derivatives

1,3-Diiodobicyclo[1.1.1]pentane has been utilized as a precursor in the synthesis of bicyclo[1.1.1]pentan-1-amine derivatives. These derivatives are important in medicinal chemistry due to their unique structural properties. A scalable route to these amines involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, showcasing the compound's role in creating flexible synthetic pathways for complex amines (Goh et al., 2014).

Formation of Cage Quaternary Salts

Research has explored the nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane with tertiary amines and pyridines. This process leads to the formation of novel cage quaternary salts, demonstrating the compound's utility in generating structurally complex salts. The structure of these salts and the observation of competitive addition reactions further indicate the existence of a stabilized intermediate closely related to a 3-iodo-1-bicyclo[1.1.1]pentyl cation (Adcock & Gakh, 1992).

High Energy Density Materials (HEDMs)

Theoretical studies have been conducted on polynitrobicyclo[1.1.1]pentanes, derived from 1,3-diiodobicyclo[1.1.1]pentane, to investigate their potential as high energy density materials (HEDMs). These studies highlight the compound's contribution to the design of materials with significant energetic characteristics suitable for defense applications, emphasizing its role in the search for novel HEDMs (Ghule et al., 2011).

Direct Access to 3-Alkylbicyclo[1.1.1]pentan-1-amines

1,3-Diiodobicyclo[1.1.1]pentane has been instrumental in the development of methodologies for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach allows for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, showcasing the compound's versatility in streamlining the synthesis of important building blocks (Hughes et al., 2019).

Safety And Hazards

The compound has been classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings, synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . Therefore, future research could focus on developing new synthetic methods for these compounds.

properties

IUPAC Name

1,3-diiodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNAOGSAYBEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474239
Record name Bicyclo[1.1.1]pentane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodobicyclo[1.1.1]pentane

CAS RN

105542-98-1
Record name Bicyclo[1.1.1]pentane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodobicyclo[1.1.1]pentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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